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Compound of Interest

Compound Name: (S)-1-(2-chlorophenyl)ethanol

Cat. No.: B139417

An In-depth Technical Guide to (S)-1-(2-chlorophenyl)ethanol: Properties, Synthesis, and
Applications

Abstract

(S)-1-(2-chlorophenyl)ethanol is a chiral secondary alcohol that serves as a crucial building
block in organic synthesis, particularly within the pharmaceutical industry. Its specific
stereochemistry makes it a valuable intermediate for the synthesis of complex, enantiomerically
pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive
overview of the chemical and physical properties, detailed experimental protocols for its
synthesis, and its applications in drug development, tailored for researchers, scientists, and
professionals in the field.

Chemical Identity and Physicochemical Properties

(S)-1-(2-chlorophenyl)ethanol is an organic compound characterized by a chlorophenyl group
and a hydroxyl group attached to a stereogenic center.

Table 1: Chemical Identifiers for (S)-1-(2-chlorophenyl)ethanol
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Identifier Value
IUPAC Name (1S)-1-(2-chlorophenyl)ethanol[1][2]
CAS Number 131864-71-6[1][2]

Molecular Formula

CsHoCIO[1][2]

SMILES CC(C1=CC=CC=C1Cl)O[1]

InChl Key DDUBOVLGCYUYFX-LURIJTMIESA-N[1]
MDL Number MFCDO06659506[1][3]

PubChem CID 6999091[1][2]

Table 2: Physicochemical Properties of 1-(2-chlorophenyl)ethanol

Property Value Source
Molecular Weight 156.61 g/mol [1112]
Appearance F:olérless to light yellow clear e
liquid

Density ~1.18 g/cm?3 [4]
Boiling Point 121-123 °C @ 14 mmHg [4]

pKa (Predicted) 14.05 +0.20 [41[5]
Solubility Slightly soluble in water [11[31[5]
XLogP3-AA 2.1 [2]

Topological Polar Surface Area  20.2 A2

[2](5]

Synthesis and Experimental Protocols

The primary and most critical method for producing (S)-1-(2-chlorophenyl)ethanol is the

enantioselective reduction of the prochiral ketone, 2'-chloroacetophenone. This transformation

can be achieved through both biocatalytic and chemocatalytic routes, which are pivotal for

establishing the desired stereochemistry.
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Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective method for producing the (S)-enantiomer.
Various microorganisms are employed as whole-cell catalysts to perform this reduction.

Experimental Protocol: Whole-Cell Bioreduction using Saccharomyces cerevisiae
This protocol is a representative example of a biocatalytic reduction.

o Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient-
rich medium (e.g., YM broth) at 28-30°C with agitation until it reaches the late-exponential
growth phase.

¢ Bioreduction:

o The yeast cells are harvested by centrifugation and washed with a sterile buffer (e.g.,
phosphate buffer, pH 7.0).

o The cells are resuspended in the same buffer to a specific optical density.

o 2'-Chloroacetophenone (the substrate) is added to the cell suspension.[6] A co-solvent like
glycerol may be used to improve substrate solubility and enzymatic performance.[6]

o A carbon source (e.g., glucose) is added to provide the necessary reducing equivalents
(NAD(P)H) for the carbonyl reductase enzymes.

o The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle
shaking for 24-72 hours.

e Monitoring and Work-up:

o The reaction progress is monitored by chiral High-Performance Liquid Chromatography
(HPLC) or Gas Chromatography (GC) to determine the conversion rate and enantiomeric
excess (ee).

o Once the reaction is complete, the mixture is centrifuged to remove the yeast cells.

o The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
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o The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the
solvent is removed under reduced pressure to yield the crude (S)-1-(2-
chlorophenyl)ethanol.

 Purification: The crude product can be purified by column chromatography on silica gel if
necessary.

Chemocatalytic Asymmetric Reduction (Corey-Bakshi-
Shibata - CBS Reduction)

The CBS reduction is a powerful and widely used chemical method for the highly
enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a
stoichiometric borane source.[7]

Experimental Protocol: CBS-Catalyzed Reduction
o Catalyst Preparation (In Situ):

o To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),
add (S)-(-)-a,a-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 0.05 equiv.).[7]

o Add anhydrous tetrahydrofuran (THF, 1 mL) followed by trimethylborate (0.11 mmol, 0.055
equiv.).[7]

o Stir the solution at room temperature for 30 minutes to form the oxazaborolidine catalyst in
situ.[7]

e Asymmetric Reduction:

o

Cool the catalyst solution to the desired temperature (e.g., 0°C or -20°C).

o

Slowly add a borane solution (e.g., borane-dimethyl sulfide complex or borane-THF
solution, ~1.1 equiv.) to the catalyst mixture.

o

In a separate flask, dissolve 2'-chloroacetophenone (2 mmol, 1 equiv.) in anhydrous THF.

[¢]

Add the ketone solution dropwise to the catalyst-borane mixture over 30-60 minutes.
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o Stir the reaction at the same temperature until completion, monitoring by Thin Layer
Chromatography (TLC) or GC.

e Quenching and Work-up:

[¢]

Carefully quench the reaction by the slow, dropwise addition of methanol at a low
temperature.

o Allow the mixture to warm to room temperature and remove the solvent under reduced
pressure.

o Add a dilute acid solution (e.g., 1M HCI) and extract the product with an organic solvent
(e.g., diethyl ether or ethyl acetate).

o Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate,
filter, and concentrate in vacuo.

« Purification: Purify the resulting alcohol by silica gel column chromatography to obtain the
highly enantiopure (S)-1-(2-chlorophenyl)ethanol.

Visualized Workflows and Applications
General Synthesis Workflow

The synthesis of (S)-1-(2-chlorophenyl)ethanol is centered around the enantioselective
reduction of its parent ketone.
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General Synthesis Workflow
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Caption: Asymmetric reduction pathways to (S)-1-(2-chlorophenyl)ethanol.

Role in Pharmaceutical Synthesis

(S)-1-(2-chlorophenyl)ethanol is a key chiral intermediate. Its stereocenter is incorporated
into the final structure of more complex molecules, such as inhibitors for therapeutic targets like
Polo-like kinase 1 (PIk1), which are investigated in cancer therapy.[8]

Application in Drug Development

(S)-1-(2-chlorophenyl)ethanol ; Multi-step Active Pharmaceutical Ingredient
(Chiral Building Block) Chemical Synthesis (e.g., PIK1 Inhibitor)

Click to download full resolution via product page

Caption: Role as a key intermediate in pharmaceutical synthesis.

Spectroscopic and Analytical Data
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Characterization of (S)-1-(2-chlorophenyl)ethanol relies on standard spectroscopic
techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm the
molecular structure. Specific chemical shifts and coupling constants for the (R)-enantiomer
have been reported, which would be identical for the (S)-enantiomer.[9]

« Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the hydroxyl
(-OH) group (broad peak around 3300-3500 cm~1) and C-Cl stretching.

e Mass Spectrometry (MS): GC-MS is commonly used for identification, showing a molecular
ion peak and characteristic fragmentation patterns.[10]

o Chiral HPLC/GC: These techniques are essential for determining the enantiomeric excess
(ee) of the synthesized product, using a chiral stationary phase to separate the (R) and (S)
enantiomers.[9]

Safety, Handling, and Storage

(S)-1-(2-chlorophenyl)ethanol requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Code Description

H315 Causes skin irritation[2][10]

H319 Causes serious eye irritation[2][10]
H335 May cause respiratory irritation[2][10]

o Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
Avoid contact with skin and eyes and inhalation of vapors.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is
incompatible with strong oxidizing agents.[1][3]
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 Stability: The compound is stable under normal storage conditions.[11] Hazardous
decomposition products upon thermal decomposition can include carbon monoxide, carbon
dioxide, and hydrogen chloride.[11]

Conclusion

(S)-1-(2-chlorophenyl)ethanol is a synthetically valuable chiral alcohol. The ability to produce
it in high enantiomeric purity through established biocatalytic and chemocatalytic methods
underpins its importance as an intermediate in the synthesis of pharmaceuticals. This guide
provides the essential technical information required by researchers and drug development
professionals to effectively utilize this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (S)-1-(2-Chlorophenyl)ethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals |
Fisher Scientific [fishersci.com]

e 2.(1S)-1-(2-chlorophenyl)ethan-1-ol | CBHICIO | CID 6999091 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 3. (S)-1-(2-Chlorophenyl)ethanol, 98% | Fisher Scientific [fishersci.ca]

¢ 4. chembk.com [chembk.com]

¢ 5. Page loading... [guidechem.com]

e 6. 2'-Chloroacetophenone | 2142-68-9 [chemicalbook.com]

e 7. books.rsc.org [books.rsc.org]

e 8. Buy 1-(2-Chlorophenyl)ethanol (EVT-303123) | 13524-04-4 [evitachem.com]
e 9. rsc.org [rsc.org]

e 10. 1-(2-Chlorophenyl)ethanol | CBHICIO | CID 26082 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 11. static.cymitquimica.com [static.cymitquimica.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://static.cymitquimica.com/products/02/pdf/sds-H60935.pdf
https://static.cymitquimica.com/products/02/pdf/sds-H60935.pdf
https://www.benchchem.com/product/b139417?utm_src=pdf-body
https://www.benchchem.com/product/b139417?utm_src=pdf-custom-synthesis
https://www.fishersci.com/shop/products/s-1-2-chlorophenyl-ethanol-98-thermo-scientific/AAH6093503
https://www.fishersci.com/shop/products/s-1-2-chlorophenyl-ethanol-98-thermo-scientific/AAH6093503
https://pubchem.ncbi.nlm.nih.gov/compound/6999091
https://pubchem.ncbi.nlm.nih.gov/compound/6999091
https://www.fishersci.ca/shop/products/s-1-2-chlorophenyl-ethanol-98-thermo-scientific/aah6093503
https://www.chembk.com/en/chem/1-(2-Chlorophenyl)ethanol
https://www.guidechem.com/encyclopedia/1-2-chlorophenyl-1-ethanol-dic17583.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6691277.htm
https://books.rsc.org/books/edited-volume/36/chapter/44619/13-7-Asymmetric-Reduction-of-Acetophenone-with
https://www.evitachem.com/product/evt-303123
https://www.rsc.org/suppdata/c5/cc/c5cc00612k/c5cc00612k1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1-_2-Chlorophenyl_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/1-_2-Chlorophenyl_ethanol
https://static.cymitquimica.com/products/02/pdf/sds-H60935.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [(S)-1-(2-chlorophenyl)ethanol chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139417#s-1-2-chlorophenyl-ethanol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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